molecular formula C14H12ClNO2 B576302 4-(BENZYOXY)-2-CHLORO BENZALDOXIME CAS No. 188038-42-8

4-(BENZYOXY)-2-CHLORO BENZALDOXIME

Cat. No.: B576302
CAS No.: 188038-42-8
M. Wt: 261.705
InChI Key: FFSWMBAOFSINIW-CXUHLZMHSA-N
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Description

4-(Benzyloxy)-2-Chloro Benzaldoxime (CAS: 188038-42-8) is an organic compound with the molecular formula C₁₄H₁₂ClNO₂. Its structure comprises a benzaldoxime backbone substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position (Figure 1). The aldoxime functional group (-CH=N-OH) confers nucleophilic and metal-coordinating properties, while the benzyloxy and chloro substituents influence electronic and steric characteristics .

Properties

CAS No.

188038-42-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.705

IUPAC Name

(NE)-N-[(2-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H12ClNO2/c15-14-8-13(7-6-12(14)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+

InChI Key

FFSWMBAOFSINIW-CXUHLZMHSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NO)Cl

Synonyms

4-(BENZYOXY)-2-CHLORO BENZALDOXIME

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYOXY)-2-CHLORO BENZALDOXIME typically involves the reaction of 4-(BENZYOXY)-2-CHLORO BENZALDEHYDE with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of benzaldoximes often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-(BENZYOXY)-2-CHLORO BENZALDOXIME undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-(BENZYOXY)-2-CHLORO BENZALDOXIME has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZYOXY)-2-CHLORO BENZALDOXIME involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(Benzyloxy)-2-Chloro Benzaldoxime, we analyze structurally related compounds, focusing on substituent effects, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Potential Applications
4-(Benzyloxy)-2-Chloro Benzaldoxime C₁₄H₁₂ClNO₂ 4-benzyloxy, 2-chloro, aldoxime Coordination chemistry, intermediates (hypothesized)
(R/S)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate (R811/S811) C₂₈H₃₆O₅ 4-hexyloxybenzoyloxy, 2-octyl ester Chiral dopants in liquid crystals
4-Hydroxybenzaldoxime C₇H₇NO₂ 4-hydroxy, aldoxime Metal chelation, analytical chemistry
2-Chlorobenzaldoxime C₇H₆ClNO 2-chloro, aldoxime Organic synthesis, ligand design

Key Comparisons

Functional Group Diversity

  • Aldoxime vs. Ester Groups : Unlike R811/S811, which are benzoate esters with chiral centers, 4-(Benzyloxy)-2-Chloro Benzaldoxime lacks ester functionality but retains the aldoxime group. This distinction limits its utility in liquid crystal systems (where ester-based chirality inducers dominate) but enhances its role in nucleophilic reactions or metal coordination .
  • Substituent Effects : The 4-benzyloxy group in the target compound increases steric bulk and lipophilicity compared to 4-hydroxybenzaldoxime. This likely improves solubility in organic solvents but may reduce aqueous stability.

Chirality and Optical Activity R811/S811 are enantiomeric chiral dopants used to induce helical phases in liquid crystals .

Reactivity and Stability

  • The 2-chloro substituent in the target compound may enhance electrophilic substitution reactivity compared to unsubstituted benzaldoximes. However, the benzyloxy group’s electron-donating nature could moderate this effect.

Applications

  • R811/S811 : Demonstrated in liquid crystal displays (LCDs) for controlling polarization topology .
  • 4-Hydroxybenzaldoxime : Used in spectrophotometric metal ion detection due to its chelating properties.
  • 4-(Benzyloxy)-2-Chloro Benzaldoxime : Hypothesized applications in catalysis or bioactive molecule synthesis, though experimental validation is absent in the provided evidence .

Notes

Evidence Limitations : The analysis relies on structural analogies due to sparse experimental data on the target compound.

Supplier Information: Commercial availability is noted via ChemBK, but industrial-scale applications are unclear .

Future Directions : Priority research areas include solubility profiling, coordination chemistry studies, and toxicity assessments.

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